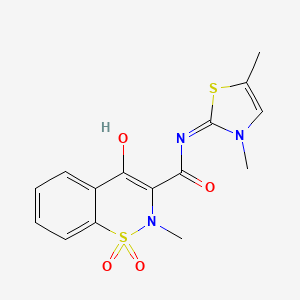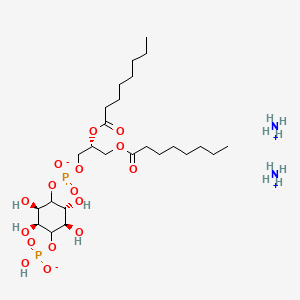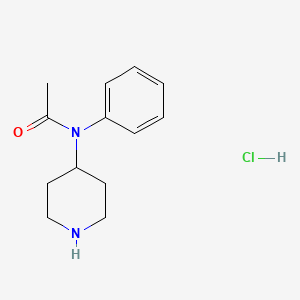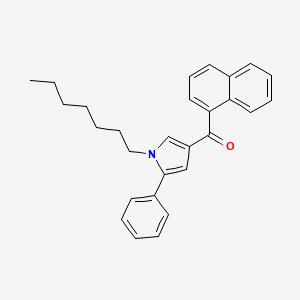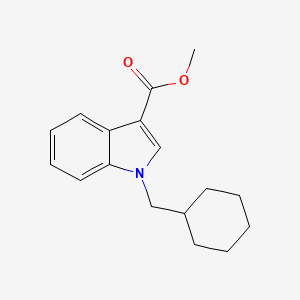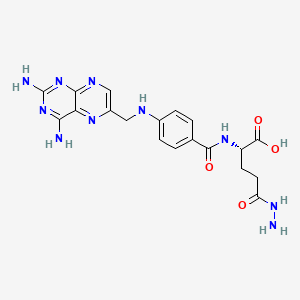
Aminopterin-alpha-hyrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminopterin-alpha-hyrazide is a chemical compound with the molecular formula C19H22N10O4. It is a derivative of aminopterin, which is an amino derivative of folic acid. Aminopterin was historically used as an antineoplastic agent in the treatment of pediatric leukemia but was later replaced by methotrexate due to its lower toxicity .
Mechanism of Action
Target of Action
Aminopterin-alpha-hyrazide primarily targets the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimadines .
Mode of Action
This compound works as an enzyme inhibitor. It binds competitively to the folate binding site of the dihydrofolate reductase enzyme . This competitive binding effectively blocks the synthesis of tetrahydrofolate .
Biochemical Pathways
The inhibition of dihydrofolate reductase by this compound leads to a deficiency in tetrahydrofolate . Tetrahydrofolate is essential in the production of purines and pyrimadines . Therefore, its deficiency results in a reduction of DNA, RNA, and protein synthesis .
Result of Action
The result of this compound’s action is a reduction in DNA, RNA, and protein synthesis due to the deficiency of tetrahydrofolate . This deficiency is caused by the inhibition of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate .
Biochemical Analysis
Biochemical Properties
Aminopterin-alpha-hyrazide is an amino derivative of folic acid . It binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis . Tetrahydrofolate is essential in the production of purines and pyrimadines, thus its deficiency results in a reduction of DNA, RNA, and protein synthesis .
Cellular Effects
This compound was once used as an antineoplastic agent in the treatment of pediatric leukemia . It was also used off-label in the United States to treat psoriasis, yielding dramatic lesion clearing .
Molecular Mechanism
The mechanism of action of this compound involves blocking the synthesis of tetrahydrofolate by binding competitively to the dihydrofolate reductase enzyme . This results in a reduction of DNA, RNA, and protein synthesis, which can lead to cell death in rapidly dividing cells, such as cancer cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of tetrahydrofolate synthesis . It interacts with the enzyme dihydrofolate reductase, blocking the synthesis of tetrahydrofolate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminopterin-alpha-hyrazide typically involves the reaction of aminopterin with hydrazine derivatives. The process can be carried out using various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The choice of method depends on the desired yield and purity of the final product.
Solution-Based Synthesis: This method involves dissolving aminopterin in an appropriate solvent and reacting it with hydrazine derivatives under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Mechanosynthesis: This method involves grinding the reactants together in a ball mill, which facilitates the reaction through mechanical energy. This approach is often preferred for its simplicity and efficiency.
Solid-State Melt Reactions: In this method, the reactants are heated together in the solid state until they melt and react to form the desired product. This method is particularly useful for producing high-purity compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Aminopterin-alpha-hyrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Aminopterin-alpha-hyrazide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Aminopterin-alpha-hyrazide is similar to other folic acid derivatives, such as methotrexate and aminopterin . it has unique properties that distinguish it from these compounds.
Methotrexate: While methotrexate is less toxic than aminopterin, this compound may offer different pharmacokinetic properties that could be advantageous in certain therapeutic contexts.
Aminopterin: this compound is a derivative of aminopterin and shares its mechanism of action but may have different efficacy and toxicity profiles.
List of Similar Compounds
- Methotrexate
- Aminopterin
- Pemetrexed
- Raltitrexed
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWZRAWJHTSQU-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B568750.png)


